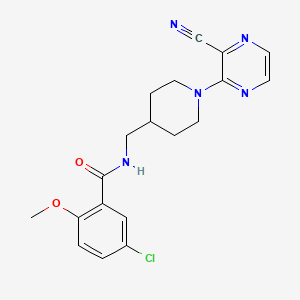

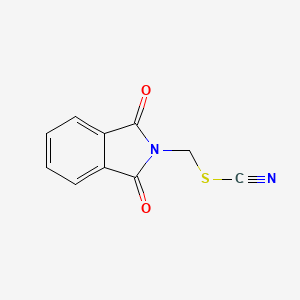

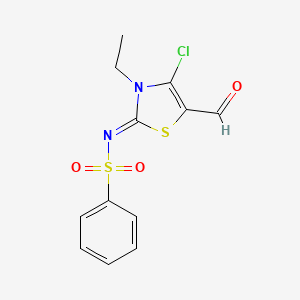

![molecular formula C11H11F2NO3S B2611545 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034289-92-2](/img/structure/B2611545.png)

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane”, there are related studies on the synthesis of similar bicycloheptane derivatives. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Applications De Recherche Scientifique

Antibacterial Agent: Inhibition of Penicillin-Binding Protein 2a (PBP2a)

Aspermerodione: , a novel fungal metabolite derived from Aspergillus sp. TJ23, features an unusual 2,6-dioxabicyclo[2.2.1]heptane core skeleton. Researchers have identified it as a potential inhibitor of penicillin-binding protein 2a (PBP2a) , a key player in methicillin-resistant Staphylococcus aureus (MRSA) infections . By targeting PBP2a, aspermerodione enhances the efficacy of β-lactam antibiotics (such as oxacillin and piperacillin) against MRSA.

Materials Science: Hyperbranched Copolymers

While not directly related to aspermerodione, the concept of spiro[3.3]heptane can be extended to materials science. For instance, hyperbranched copolymers with spiro[3.3]heptane cores have been synthesized, offering potential applications in optoelectronic devices .

Mécanisme D'action

Target of Action

The primary target of the compound 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22Similar compounds have been found to inhibit penicillin-binding protein 2a (pbp2a) . PBP2a is a protein that plays a crucial role in the crosslinking of the cell wall in certain bacteria .

Mode of Action

The exact mode of action of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22Compounds with similar structures have been found to inhibit pbp2a . This inhibition is achieved by binding to the allosteric active site of PBP2a, rendering certain bacteria sensitive to the effects of conventional β-lactam antibiotics .

Biochemical Pathways

The specific biochemical pathways affected by 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22The inhibition of pbp2a can affect the crosslinking of the bacterial cell wall . This can lead to the weakening of the cell wall and eventually the death of the bacteria .

Result of Action

The molecular and cellular effects of the action of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22The inhibition of pbp2a can lead to the weakening of the bacterial cell wall, which can eventually lead to the death of the bacteria .

Propriétés

IUPAC Name |

5-(2,6-difluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3S/c12-9-2-1-3-10(13)11(9)18(15,16)14-5-8-4-7(14)6-17-8/h1-3,7-8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJRTOZWKDUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

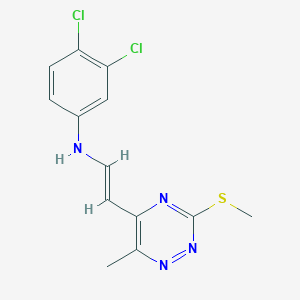

![N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2611469.png)

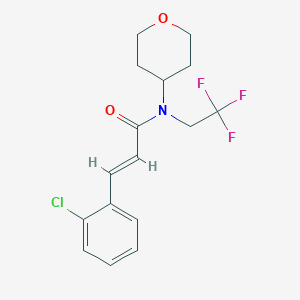

![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2611480.png)

![3-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2611482.png)